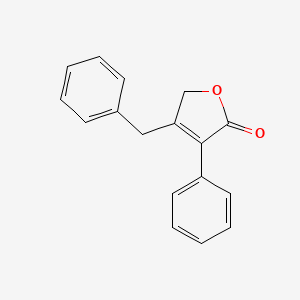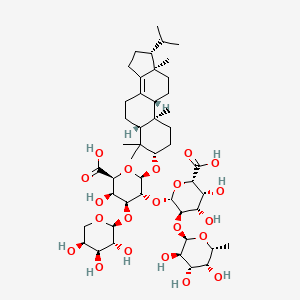
Aspergilloxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspergilloxide is a natural product found in Aspergillus with data available.
Wissenschaftliche Forschungsanwendungen
Discovery and Structure
Aspergilloxide, a novel sesterterpene epoxide, was identified from a marine-derived fungus of the genus Aspergillus. This compound, distinguished by its unique structural architecture, represents a new addition to the sesterterpenoid class of secondary metabolites. Its structure was elucidated through NMR data and chemical methods, with its absolute stereochemistry assigned using the modified Mosher method (Cueto, Jensen, & Fenical, 2002).
Genomic and Biological Insights
Aspergillus is a vital genus for genetic research and biotechnological applications. It's known for producing a range of biologically active secondary metabolites, like aspergilloxide. The development of genetic tools for Aspergillus has enabled further exploration of these compounds (Lubertozzi & Keasling, 2009). The Aspergillus Genome Database is a significant resource providing gene, protein, and sequence information, aiding the research community in studying Aspergillus genetics and molecular biology (Arnaud et al., 2009).
Secondary Metabolites and Biological Activity
Aspergillus is known for producing diverse and biologically active secondary metabolites, including aspergilloxide. Studies on Aspergillus species have isolated compounds like aspergilloxide and evaluated them for various biological activities. For instance, aspochalasin H1, isolated from Aspergillus sp., was studied for its antibacterial and antiproliferative activities, reflecting the potential biological impacts of compounds like aspergilloxide (Qader et al., 2021).
Industrial and Environmental Applications
Aspergillus terreus, another member of the Aspergillus genus, is utilized in the pharmaceutical industry for producing secondary metabolites like lovastatin. Its exopolysaccharides (EPS) have been studied for their potential industrial applications and biological properties (Costa et al., 2019). Additionally, A. niger's potential in biosorption of heavy metals has been explored, indicating the genus's environmental significance (Kapoor & Viraraghavan, 1998).
Comparative Genomics and Evolution
The comparative genomic analysis of Aspergillus species offers insights into genome evolution and gene regulation. These studies provide a foundation for understanding the genetic basis of aspergilloxide production and its regulation (Galagan et al., 2005).
Biotechnology and Bioengineering
The Aspergillus genus, due to its diverse properties and applications, has been extensively reviewed for its potential in biotechnology and bioengineering. This includes its role in metabolite production, industrial processes, and bioenergy research, highlighting the potential industrial relevance of compounds like aspergilloxide (Gupta, 2016).
Eigenschaften
Molekularformel |
C25H40O3 |
|---|---|
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
(1S,2R,5S,7R,8S,9S,10S,12R,13S,16S)-1,5,9,13-tetramethyl-16-propan-2-yl-6-oxapentacyclo[10.7.0.02,9.05,7.013,17]nonadec-17-ene-8,10-diol |
InChI |
InChI=1S/C25H40O3/c1-14(2)15-7-10-22(3)16(15)8-11-23(4)17-9-12-24(5)21(28-24)20(27)25(17,6)19(26)13-18(22)23/h8,14-15,17-21,26-27H,7,9-13H2,1-6H3/t15-,17+,18-,19-,20+,21+,22+,23+,24-,25-/m0/s1 |
InChI-Schlüssel |
SVQDXKZHXRDFNG-VHTKSKENSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@@]2(C1=CC[C@]3([C@H]2C[C@@H]([C@@]4([C@@H]3CC[C@]5([C@@H]([C@H]4O)O5)C)C)O)C)C |
Kanonische SMILES |
CC(C)C1CCC2(C1=CCC3(C2CC(C4(C3CCC5(C(C4O)O5)C)C)O)C)C |
Synonyme |
aspergilloxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)







